molecular formula C26H26N2OS B2973512 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851412-77-6

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No. B2973512
CAS RN: 851412-77-6
M. Wt: 414.57
InChI Key: LQNLURQQWFORQF-UHFFFAOYSA-N
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Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as ME-IAA and belongs to the class of indole derivatives. ME-IAA has been shown to have promising results in various studies, making it an interesting area of research.

Scientific Research Applications

Antifungal Applications

This compound has shown potential as an antifungal agent. Its structural similarity to other benzothiazole derivatives, which have been reported to exhibit antifungal properties, suggests it could be effective against a range of phytopathogenic fungi. This makes it a candidate for the development of new antifungal agrochemicals .

Antimicrobial Activity

The benzothiazole moiety present in the compound is known for its antimicrobial properties. This suggests that the compound could be used in the synthesis of new drugs with antimicrobial activity, potentially offering a new line of defense against resistant strains of bacteria .

Anti-inflammatory Properties

Compounds with benzothiazole structures have been associated with anti-inflammatory activities. Therefore, this compound could be explored for its efficacy in reducing inflammation, which is a common symptom in various diseases .

Antioxidant Potential

The antioxidant properties of benzothiazole derivatives make them useful in combating oxidative stress, which is implicated in many chronic diseases. Research into the antioxidant potential of this compound could lead to its application in preventing or treating conditions caused by oxidative damage .

Antiproliferative Effects

Given the antiproliferative activity of related benzothiazole compounds, this molecule could be investigated for its potential to inhibit the growth of cancer cells. This application could be particularly valuable in the field of oncology, where there is a constant need for more effective anticancer drugs .

Enzyme Inhibition

Benzothiazole derivatives have been studied for their role as enzyme inhibitors. This compound could be researched for its ability to inhibit specific enzymes, which could have therapeutic applications in diseases where enzyme activity is dysregulated .

Fluorescent Probes

The compound’s structure indicates potential use as a fluorescent probe for analyte detection. This application could be significant in analytical chemistry for the detection and quantification of various substances .

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-20-11-13-22(14-12-20)17-28-18-25(23-9-5-6-10-24(23)28)30-19-26(29)27-16-15-21-7-3-2-4-8-21/h2-14,18H,15-17,19H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNLURQQWFORQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

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